N-[(1-ethylimidazol-2-yl)methyl]-5-(4-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine
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Overview
Description
N-[(1-ethylimidazol-2-yl)methyl]-5-(4-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features an imidazole ring, a triazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylimidazol-2-yl)methyl]-5-(4-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the imidazole ring: This can be achieved by cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the triazine ring: This step involves the reaction of appropriate precursors under controlled conditions to form the triazine ring.
Attachment of the fluorophenyl group: This is usually done through a substitution reaction where a fluorophenyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylimidazol-2-yl)methyl]-5-(4-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(1-ethylimidazol-2-yl)methyl]-5-(4-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[(1-ethylimidazol-2-yl)methyl]-5-(4-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The imidazole and triazine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methylimidazol-2-yl)methyl]-5-(4-chlorophenyl)-N-methyl-1,2,4-triazin-3-amine
- N-[(1-ethylimidazol-2-yl)methyl]-5-(4-bromophenyl)-N-methyl-1,2,4-triazin-3-amine
Uniqueness
N-[(1-ethylimidazol-2-yl)methyl]-5-(4-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The combination of the imidazole and triazine rings also contributes to its distinct characteristics.
Properties
IUPAC Name |
N-[(1-ethylimidazol-2-yl)methyl]-5-(4-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6/c1-3-23-9-8-18-15(23)11-22(2)16-20-14(10-19-21-16)12-4-6-13(17)7-5-12/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMMMRZFDKXBQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN(C)C2=NC(=CN=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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